molecular formula C15H20OS B13095808 Cyclopentyl(1-(phenylthio)cyclopropyl)methanol

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol

Cat. No.: B13095808
M. Wt: 248.4 g/mol
InChI Key: PFYINVIDDVFILV-UHFFFAOYSA-N
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Description

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a cyclopropyl ring, which is further substituted with a phenylthio group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 1-(phenylthio)cyclopropylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)ketone.

    Reduction: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can induce strain and affect the binding affinity. The methanol moiety can form hydrogen bonds with polar residues, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(1-(phenylthio)cyclopropyl)ketone
  • Cyclopentyl(1-(phenylthio)cyclopropyl)methane
  • Cyclopentyl(1-(phenylthio)cyclopropyl)ethanol

Uniqueness

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopentyl, cyclopropyl, and phenylthio groups also contributes to its unique structural and functional properties .

Properties

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

cyclopentyl-(1-phenylsulfanylcyclopropyl)methanol

InChI

InChI=1S/C15H20OS/c16-14(12-6-4-5-7-12)15(10-11-15)17-13-8-2-1-3-9-13/h1-3,8-9,12,14,16H,4-7,10-11H2

InChI Key

PFYINVIDDVFILV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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